molecular formula C28H32FNO2 B3126528 (E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol CAS No. 334933-65-2

(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol

Cat. No. B3126528
CAS RN: 334933-65-2
M. Wt: 433.6 g/mol
InChI Key: LFQHRWMDLZPDDH-UXBLZVDNSA-N
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Description

Methanol is a colourless, polar, volatile, flammable liquid with a mild alcoholic odour when pure . It is widely used as a solvent and preservative in pharmaceutical preparations as well as serving as the primary ingredient in alcoholic beverages .


Synthesis Analysis

Methanol can be produced from biomass, making it a renewable resource . The production process involves the use of low-carbon hydrogen, produced by means of water electrolysis, and carbon recycled from industrial processes . The system utilizes electrolyzer technology to produce hydrogen which is fed to a synthesis process where it is combined with carbon dioxide to produce methanol .


Molecular Structure Analysis

Methanol is one of the simplest molecules for energy storage . It consists of one carbon atom, one oxygen atom, and four hydrogen atoms .


Chemical Reactions Analysis

Methanol can be utilized to generate a wide range of products . It can be used in the production of formaldehyde, acetic acid, and various other chemicals .


Physical And Chemical Properties Analysis

Methanol is a liquid at room temperature, which makes handling much easier . Its combustion energy density is 15.6 MJ/L . It has a boiling point of 64.7 °C and a melting point of -97.6 °C .

Scientific Research Applications

Mechanism of Action

Methanol produces injury to cells by dehydration and precipitation of the cytoplasm or protoplasm. This accounts for its bactericidal and antifungal action .

Safety and Hazards

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system. Overexposure can cause death . It is also highly flammable .

properties

IUPAC Name

[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO2/c1-6-10-23-26(24(16-31)28(19(4)5)30-27(23)18(2)3)22-14-13-21(29)15-25(22)32-17-20-11-8-7-9-12-20/h6-15,18-19,31H,16-17H2,1-5H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQHRWMDLZPDDH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N=C(C(=C1C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)CO)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N=C(C(=C1C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)CO)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol
Reactant of Route 2
(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol
Reactant of Route 4
(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol
Reactant of Route 5
(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol
Reactant of Route 6
(E)-(4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)pyridin-3-yl)methanol

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